molecular formula C19H20BrNO3 B11186078 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid

3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid

Cat. No.: B11186078
M. Wt: 390.3 g/mol
InChI Key: OBQXSXDMOHARJX-UHFFFAOYSA-N
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Description

3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid is an organic compound with a complex structure It is characterized by the presence of bromine, methyl, and carbamoyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methylphenyl isocyanate with 2-[(3-methylphenyl)methyl]propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The bromine and carbamoyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid
  • 3-[(3-Fluoro-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid
  • 3-[(3-Iodo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid

Uniqueness

Compared to similar compounds, 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in therapeutic applications.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

4-(3-bromo-4-methylanilino)-2-[(3-methylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C19H20BrNO3/c1-12-4-3-5-14(8-12)9-15(19(23)24)10-18(22)21-16-7-6-13(2)17(20)11-16/h3-8,11,15H,9-10H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

OBQXSXDMOHARJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)NC2=CC(=C(C=C2)C)Br)C(=O)O

Origin of Product

United States

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